

Spectroscopic Profile of 2,4-Dihydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dihydroxybenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-dihydroxybenzoic acid** (2,4-DHBA), a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation and characterization of **2,4-dihydroxybenzoic acid** are critically supported by data from various spectroscopic methods. This section summarizes the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **2,4-dihydroxybenzoic acid** in deuterated dimethyl sulfoxide ($\text{DMSO-}d_6$) exhibits distinct signals corresponding to the aromatic protons and the hydroxyl and carboxylic acid protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.5	d	~8.5	H-6
~6.3	dd	~8.5, ~2.2	H-5
~6.2	d	~2.2	H-3

Note: The chemical shifts for the hydroxyl (-OH) and carboxylic acid (-COOH) protons are variable and depend on concentration and temperature. They typically appear as broad singlets in the spectrum.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for the carbon atoms of **2,4-dihydroxybenzoic acid** are as follows:

Chemical Shift (δ) ppm	Assignment
~172	C-7 (C=O)
~163	C-2 (C-OH)
~161	C-4 (C-OH)
~132	C-6
~108	C-5
~104	C-1
~103	C-3

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-dihydroxybenzoic acid** reveals the presence of its key functional groups through characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
~3200 (broad)	O-H stretch	Phenolic hydroxyl
~1650	C=O stretch	Carboxylic acid
~1600, ~1500, ~1450	C=C stretch	Aromatic ring
~1250	C-O stretch	Carboxylic acid/Phenol

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **2,4-dihydroxybenzoic acid** in an acidic mobile phase shows characteristic absorption maxima.

Wavelength (λ _{max}) nm
208
258
296

It is important to note that the UV-Vis spectrum of **2,4-dihydroxybenzoic acid** is pH-dependent.^[1]

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid aromatic acid like 2,4-DHBA is as follows:

- Sample Preparation:

- Accurately weigh 5-10 mg of the 2,4-DHBA sample for ^1H NMR or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Instrumental Analysis:
 - The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.
 - The instrument is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
 - The spectra are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are common for analyzing solid samples like 2,4-DHBA.

ATR-FTIR Procedure:

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of the solid 2,4-DHBA sample onto the center of the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Instrumental Analysis:
 - Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented in terms of transmittance or absorbance.
 - After analysis, clean the ATR crystal thoroughly.

UV-Vis Spectroscopy

The following is a general procedure for obtaining a UV-Vis spectrum of a phenolic compound:

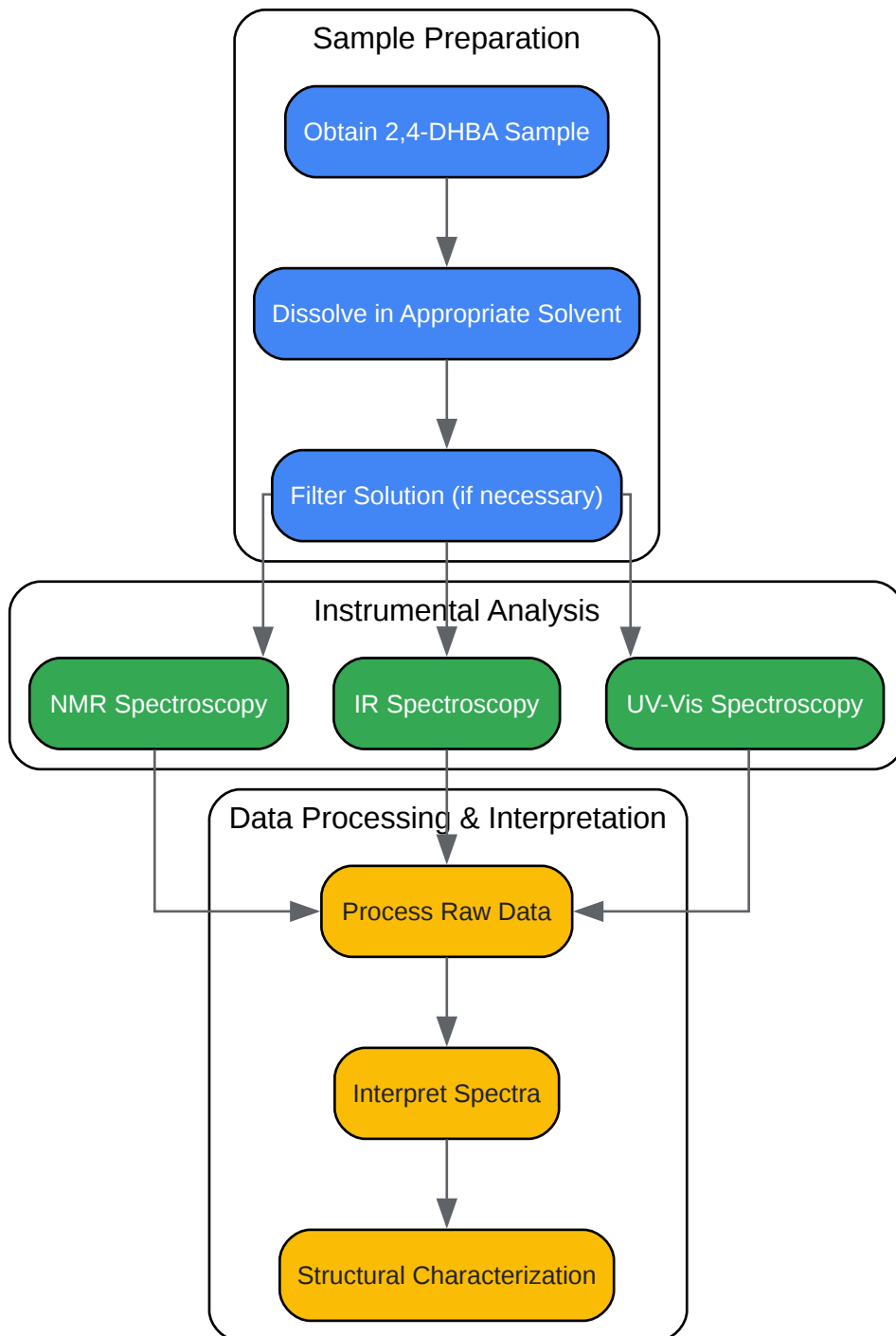
- Sample Preparation:
 - Prepare a stock solution of 2,4-DHBA of a known concentration in a suitable solvent (e.g., methanol or an acidic buffer). The solvent should be transparent in the UV-Vis region of interest.
 - Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations.
 - Prepare a blank solution containing only the solvent.
- Instrumental Analysis:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up.

- Set the desired wavelength range for the scan.
- Fill a cuvette with the blank solution and use it to zero the instrument.
- Rinse the cuvette with the sample solution before filling it with the sample.
- Measure the absorbance of each standard and the sample solution, scanning across the wavelength range to identify the absorption maxima (λ_{max}).

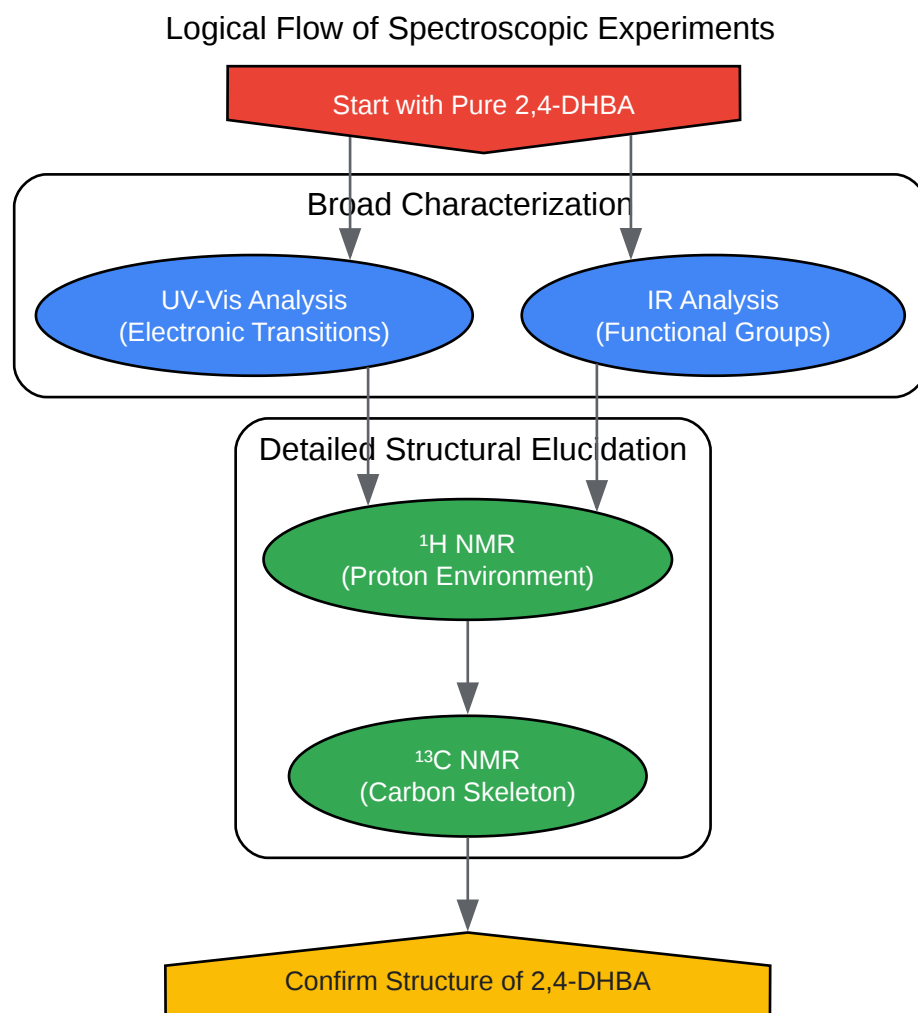
Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

General Workflow for Spectroscopic Analysis

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Caption: General workflow for spectroscopic analysis of 2,4-DHBA.



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Caption: Logical flow of spectroscopic experiments for 2,4-DHBA.

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References

- 1. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

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